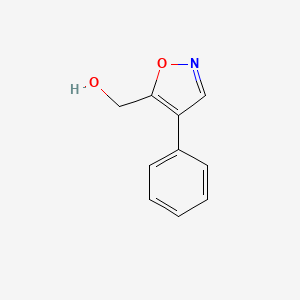

4-Phenyl-5-isoxazolemethanol

Description

Significance of Isoxazole (B147169) Ring Systems in Organic Synthesis and Chemical Biology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in the realm of organic chemistry. rsc.org Its importance stems from a unique combination of aromatic character and a labile N-O bond, which allows for a diverse range of chemical transformations. researchgate.net This dual nature makes isoxazoles not only stable enough for the manipulation of substituents but also susceptible to ring-opening reactions under specific conditions, revealing valuable difunctionalized intermediates such as 1,3-dicarbonyls, enaminoketones, and β-hydroxy ketones. researchgate.net

The synthetic utility of isoxazoles is vast. They serve as versatile building blocks in the synthesis of more complex molecules and other heterocyclic systems. researchgate.netresearchgate.net Key methodologies for their synthesis include the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.net Recent advancements have introduced novel strategies like transition metal-catalyzed cycloadditions and green chemistry approaches, further expanding the accessibility and diversity of isoxazole derivatives. rsc.orgrsc.org

In the context of chemical biology, isoxazole derivatives are of paramount importance due to their wide spectrum of biological activities. rsc.orgrsc.org The isoxazole moiety is a key component in numerous pharmaceutical agents and natural products. rsc.orgajrconline.org Its presence can confer a range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.orgrsc.orgontosight.ai This has made the isoxazole scaffold a focal point in drug discovery, with ongoing research into developing multi-targeted therapies and personalized medicine. rsc.orgrsc.org

Strategic Positioning of 4-Phenyl-5-isoxazolemethanol within Isoxazole Derivatives Research

Within the extensive family of isoxazole derivatives, this compound holds a strategic position due to its specific substitution pattern. The presence of a phenyl group at the 4-position and a methanol (B129727) (hydroxymethyl) group at the 5-position imparts distinct chemical properties and opens avenues for specific applications.

The phenyl group at the C-4 position is significant. Research has shown that the nature and position of substituents on the phenyl ring of isoxazole derivatives can profoundly influence their biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced anticancer and sPLA2 inhibitory activities. nih.gov

The methanol group at the C-5 position provides a reactive handle for further functionalization. This hydroxyl group can be a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, allowing for the synthesis of a diverse library of related compounds. This versatility is crucial in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its biological or chemical properties. For example, the related compound (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid (VGX-1027), which features a carboxymethyl group, exhibits immunomodulatory properties. researchgate.net

The specific arrangement of substituents in this compound makes it a valuable intermediate in the synthesis of more complex molecules. For instance, research on combretastatin (B1194345) A-4 analogues for cancer therapy has explored 4-phenyl-5-quinolinyl substituted isoxazoles, highlighting the importance of the 4-phenylisoxazole (B1349851) core in designing potent cytotoxic agents. nih.gov The methanol group at the 5-position can be a precursor to the quinolinyl moiety in such syntheses.

Data on Related Isoxazole Derivatives

To illustrate the diversity and research interest in this class of compounds, the following interactive table provides information on various isoxazole derivatives.

| Compound Name | CAS Number | Molecular Formula | Key Research Finding |

| [3-(4-METHOXY-PHENYL)-ISOXAZOL-5-YL]-METHANOL | 206055-86-9 | C11H11NO3 | A derivative with a methoxy-substituted phenyl ring, indicating research into the effects of electron-donating groups. chemicalbook.com |

| 3-[4-(Trifluoromethyl)phenyl]-5-isoxazolemethanol | 206055-88-1 | C11H8F3NO2 | The trifluoromethyl group is noted for its unique electronic properties, suggesting its use in medicinal chemistry applications. cymitquimica.com |

| (S)-4,5-dihydro-3-phenyl-5-isoxazolemethanol | 124154-34-3 | C10H11NO2 | A chiral derivative, highlighting the importance of stereochemistry in the biological activity of isoxazoles. lookchem.com |

| 4,5-Dihydro-5-methyl-3-phenyl-5-isoxazolemethanol | 77790-76-2 | C11H13NO2 | A related dihydroisoxazole, indicating interest in the saturated and unsaturated forms of the isoxazole ring. cas.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(4-phenyl-1,2-oxazol-5-yl)methanol |

InChI |

InChI=1S/C10H9NO2/c12-7-10-9(6-11-13-10)8-4-2-1-3-5-8/h1-6,12H,7H2 |

InChI Key |

QCSOQESZERETGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 5 Isoxazolemethanol and Its Precursors

Historical Perspectives on Isoxazole (B147169) Synthesis Leading to 4-Phenyl-5-isoxazolemethanol

The history of isoxazole chemistry dates back to the late 19th century. Ludwig Claisen made a seminal contribution in 1888 by correctly identifying the cyclic structure of 3-methyl-5-phenylisoxazole. The first synthesis of the isoxazole ring is credited to Dunstan and Dymond, who generated 3,4,5-trimethylisoxazole (B86237) by heating nitroethane with aqueous alkalies.

A pivotal development in the field was the extensive work by Quilico and his school from the 1930s to the 1940s on the reactions of nitrile oxides. They established that the [3+2] cycloaddition of nitrile oxides with unsaturated compounds was a versatile method for constructing the isoxazole ring. These early discoveries, particularly the use of nitrile oxides and the condensation of components providing the C-C-C and N-O fragments of the ring, laid the fundamental groundwork for the more advanced synthetic strategies used today to create specifically substituted isoxazoles like this compound.

Contemporary Approaches for the Construction of the Isoxazole Nucleus

Modern organic synthesis offers a diverse toolkit for the construction of the isoxazole nucleus. These methods provide access to a wide array of substitution patterns and are often characterized by high efficiency, regioselectivity, and mild reaction conditions.

The 1,3-dipolar cycloaddition is arguably the most powerful and widely used method for synthesizing the isoxazole ring. wikipedia.org This reaction involves the addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, which is usually an alkyne to form an isoxazole or an alkene to form an isoxazoline. wikipedia.orgresearchgate.net Nitrile oxides are unstable and are almost always generated in situ from precursors such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). organic-chemistry.org

The reaction is highly valued for its stereospecificity and frequent high regioselectivity, which is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. wikipedia.org Copper-catalyzed versions of this reaction, often termed "click chemistry," have become particularly popular for their reliability and high yields. nih.gov

| Reaction Type | Dipole Precursor | Dipolarophile | Key Conditions/Catalyst | Outcome |

| Huisgen Cycloaddition | Aldoxime + Oxidant (e.g., NCS, Chloramine-T) | Terminal Alkyne | Base (e.g., Triethylamine) | 3,5-Disubstituted Isoxazole |

| "Click" Reaction | Hydroximoyl Chloride | Terminal Alkyne | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Regioselective 3,5-Disubstituted Isoxazole |

| Metal-Free Cascade | Aromatic Oxime + α-Azido Acrylate | (Internal) | DMF, Triethylamine, 90°C | 3,4,5-Trisubstituted Isoxazole organic-chemistry.org |

| Mechanochemical | Hydroxyimidoyl Chloride | Terminal Alkyne | Cu/Al₂O₃, Ball-milling | Solvent-free synthesis of 3,5-Isoxazoles |

Intramolecular cyclization strategies provide an elegant and efficient pathway to fused or bicyclic isoxazole systems. A prominent example is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction. In this approach, the nitrile oxide precursor (like an aldoxime or nitroalkane) and the dipolarophile (an alkene or alkyne) are tethered within the same molecule. lookchem.com Upon generation of the nitrile oxide, it is trapped intramolecularly by the neighboring π-system, leading to the rapid formation of complex ring systems in a single step. lookchem.com

Another powerful method involves the direct cyclization of unsaturated oximes (hydroximines). For instance, an oxidation of propargylamines can lead to the corresponding oximes, which then undergo a copper-mediated intramolecular cyclization to yield a range of functionalized isoxazoles. Hypervalent iodine(III) species have also been shown to efficiently catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes.

Condensation reactions represent a classical and still highly relevant route to isoxazoles. The most common variation involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. acs.org This method assembles the isoxazole ring by forming the N-O bond and one C-N bond through condensation and subsequent cyclization/dehydration. The substitution pattern of the resulting isoxazole is directly determined by the structure of the 1,3-dicarbonyl starting material.

For example, the reaction of hydroxylamine hydrochloride with ethyl acetoacetate (B1235776) is a foundational method for producing 3-methylisoxazol-5(4H)-one. acs.org This intermediate can then undergo further reactions, such as Knoevenagel condensation with aldehydes, to yield more complex derivatives. researchgate.net Three-component reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride have been developed as a highly efficient one-pot method for synthesizing a variety of 4-substituted isoxazol-5(4H)-ones. researchgate.net

| Carbon Source | Nitrogen/Oxygen Source | Catalyst/Medium | Product Type |

| Ethyl Acetoacetate | Hydroxylamine HCl | Base (e.g., KOH) | 3-Methylisoxazol-5(4H)-one nuph.edu.ua |

| 1,3-Diketone | Hydroxylamine HCl | Acidic or Basic conditions | Substituted Isoxazole |

| Aldehyde + β-Ketoester | Hydroxylamine HCl | Amine-functionalized cellulose (B213188) / Water | 3,4-Disubstituted isoxazol-5(4H)-one mdpi.com |

| Primary Nitro Compound + Alkyne | (Nitro group is precursor) | Base (e.g., DABCO) | Substituted Isoxazole |

Cycloisomerization reactions involve the rearrangement of an acyclic precursor containing all the necessary atoms into the final heterocyclic ring without the loss of any atoms. For isoxazole synthesis, a key strategy is the cycloisomerization of α,β-acetylenic oximes. This transformation can be catalyzed by various transition metals, with gold(III) chloride being a particularly effective catalyst, leading to substituted isoxazoles in high yields under moderate conditions.

This methodology is versatile and allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the structure of the starting acetylenic oxime. Other electrophilic cyclization methods have also been developed, for instance, by reacting 2-alkyn-1-one O-methyl oximes with halogenating agents like ICl, I₂, or Br₂ to produce 4-haloisoxazoles.

Specific Synthetic Routes to this compound

A specific, documented synthesis for this compound can be achieved through a multi-step sequence starting from readily available precursors. The core strategy involves the construction of the 4-phenylisoxazole (B1349851) ring with a functional group at the 5-position that can be readily converted to a hydroxymethyl group. A common and effective precursor for this purpose is an ester, such as ethyl 4-phenylisoxazole-5-carboxylate.

Step 1: Synthesis of Ethyl 4-phenylisoxazole-5-carboxylate

This key intermediate can be synthesized via the condensation reaction of hydroxylamine with a suitable phenyl-substituted 1,3-dicarbonyl compound. A logical precursor is ethyl 2-formyl-2-phenylacetate. The reaction proceeds by the initial condensation of hydroxylamine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.

Reactants: Ethyl 2-formyl-2-phenylacetate and Hydroxylamine hydrochloride.

Conditions: The reaction is typically carried out in a protic solvent like ethanol, often in the presence of a mild base to neutralize the HCl salt and facilitate the condensation.

Product: Ethyl 4-phenylisoxazole-5-carboxylate. This method directly installs the phenyl group at the 4-position and the ester at the 5-position, providing the correct substitution pattern for the final product.

Step 2: Reduction of the Ester to this compound

The final step is the chemical reduction of the ester group in ethyl 4-phenylisoxazole-5-carboxylate to the corresponding primary alcohol. This is a standard and high-yielding transformation in organic synthesis.

Reactant: Ethyl 4-phenylisoxazole-5-carboxylate.

Reagent: A powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) is typically used for this conversion.

Conditions: The reaction is performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), usually at reduced temperatures (e.g., 0 °C) followed by warming to room temperature. A subsequent aqueous workup is required to quench the excess reagent and protonate the resulting alkoxide.

Product: this compound.

This two-step sequence, combining a classical condensation method for ring formation with a standard functional group reduction, represents a reliable and logical pathway to the target compound. nih.gov

Synthesis from Chalcones and Hydroxylamine Hydrochloride

A well-established and widely used method for synthesizing the isoxazole core involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. derpharmachemica.comnih.gov Chalcones themselves are typically synthesized through a base-catalyzed Claisen-Schmidt condensation of an appropriate ketone with an aromatic aldehyde. nih.gov

The general procedure for isoxazole formation involves refluxing the chalcone (B49325) precursor with hydroxylamine hydrochloride in the presence of a base. derpharmachemica.comnih.gov The base, such as potassium hydroxide (B78521) or sodium acetate, facilitates the reaction. derpharmachemica.comnih.gov The reaction proceeds through the nucleophilic addition of hydroxylamine to the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration to yield the stable five-membered isoxazole ring. uobaghdad.edu.iqresearchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the product is typically isolated by pouring the reaction mixture into ice-cold water, which causes the isoxazole derivative to precipitate. nih.gov

This synthetic route is versatile, allowing for a wide range of substituents on the final isoxazole product by varying the starting aldehyde and ketone used to prepare the chalcone intermediate. derpharmachemica.comresearchgate.net

Table 1: Representative Conditions for Isoxazole Synthesis from Chalcones

| Chalcone Precursor | Base | Solvent | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| Substituted Cinnamoyl Dihydro-benropyran | KOH | Absolute Ethanol | 4 hours | Formation of corresponding isoxazole | derpharmachemica.com |

| Substituted Chalcones | Sodium Acetate | Ethanol / Glacial Acetic Acid | 8-10 hours | Formation of 5-(indol-3-yl)-3-(substituted phenyl) isoxazole | nih.gov |

Organocatalytic and Transition Metal-Free Approaches

Modern synthetic chemistry increasingly focuses on methods that avoid the use of heavy metals, which can be toxic and costly. The synthesis of isoxazoles from chalcones is a classic example of a transition metal-free reaction. mdpi.com Beyond this, organocatalysis has emerged as a powerful tool for constructing complex molecules with high stereoselectivity.

Organocatalytic strategies have been successfully applied to the asymmetric synthesis of chiral molecules containing the isoxazole moiety. For instance, a bifunctional thiourea (B124793) catalyst has been used to facilitate the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. rsc.org This approach yields chiral heterocycles with high enantioselectivities (83–94% ee), demonstrating the potential of organocatalysis to control the stereochemistry of isoxazole derivatives. rsc.org While not directly producing this compound, this methodology highlights a sophisticated, transition metal-free approach for creating chiral isoxazole-containing compounds.

The development of transition-metal-free synthesis aligns with the principles of green and sustainable chemistry, offering an alternative to metal-catalyzed cross-coupling reactions for building molecular complexity. mdpi.comsemanticscholar.org

Multi-component Strategies for Isoxazole Skeleton Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov

The isoxazole skeleton is particularly amenable to construction via MCRs. A common and effective three-component reaction (3CR) involves the condensation of an aldehyde, hydroxylamine hydrochloride, and a β-dicarbonyl compound, such as ethyl acetoacetate. researchgate.netnih.gov This one-pot synthesis is a convergent and attractive method for accessing the isoxazole ring system. The mechanism is thought to involve the initial formation of an iminium ion from the aldehyde and a catalyst, and an oxime intermediate from the β-dicarbonyl compound and hydroxylamine hydrochloride. researchgate.net A subsequent Knoevenagel condensation between these intermediates, followed by cyclization, yields the final isoxazole product. researchgate.net

This strategy has been employed to synthesize a variety of 3,4-disubstituted isoxazol-5(4H)-ones, demonstrating its broad scope and utility. researchgate.netresearchgate.net The challenge in some MCRs is controlling the reaction to produce a single desired product, as the variable reactivity of different carbonyl compounds can lead to mixtures. mdpi.com However, well-designed MCRs provide a powerful and efficient route to complex heterocyclic structures like the isoxazole core. researchgate.net

Stereoselective Synthesis and Chiral Induction in this compound Production

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. Achieving stereoselectivity in the synthesis of this compound and its derivatives can be accomplished through asymmetric catalysis or the use of chiral induction agents.

Organocatalysis provides a premier route for the asymmetric synthesis of chiral isoxazoles. As mentioned previously, the use of chiral bifunctional thiourea catalysts has enabled the synthesis of isoxazole-containing compounds in good yields and with high enantioselectivities. rsc.org This type of catalysis works by creating a chiral environment around the reactants, guiding the reaction to preferentially form one enantiomer over the other.

Chiral induction is another strategy where a chiral auxiliary or agent is used to influence the stereochemical outcome of a reaction, even when the primary reactants are achiral. researchgate.net This chiral influence can be imparted by a chiral solvent, additive, or catalyst that is not necessarily incorporated into the final product structure. researchgate.net While specific examples for the direct chiral induction in this compound synthesis are not detailed in the provided context, the principles are broadly applicable in synthetic chemistry for controlling the three-dimensional arrangement of atoms in a target molecule.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazoles. mdpi.com

Key green approaches applicable to this compound synthesis include:

Use of Green Solvents and Catalysts: Many syntheses of isoxazole derivatives have been developed using environmentally benign media. For instance, three-component syntheses of 3,4-disubstituted isoxazol-5(4H)-ones have been successfully carried out in water or aqueous solutions of biodegradable acids like gluconic acid. researchgate.netresearchgate.net These approaches often allow the reaction medium and catalyst to be recycled and reused. researchgate.net Other protocols utilize agro-waste-based catalysts in solvents like glycerol, further enhancing the green credentials of the synthesis. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been shown to be a green and efficient method that can significantly reduce reaction times, increase yields, and enhance selectivity compared to conventional heating methods. nih.gov

Atom Economy: Multi-component reactions, as described in section 2.3.3, are inherently green as they maximize the incorporation of atoms from the reactants into the final product, minimizing waste. nih.gov

Table 2: Comparison of Green Catalysts for Isoxazole Synthesis

| Catalyst / Medium | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Sulfanilic Acid | Three-component synthesis | Inexpensive, easy to handle, recoverable, reaction in water | researchgate.net |

| Gluconic Acid Aqueous Solution | Three-component Knoevenagel condensation | Bio-based green solvent, recyclable, catalyst and medium in one | researchgate.net |

Chemical Transformations and Reactivity of 4 Phenyl 5 Isoxazolemethanol

Reactions Involving the Hydroxyl Group at the C-5 Position

The primary alcohol functionality at the C-5 position of 4-Phenyl-5-isoxazolemethanol is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with various acylating agents. For instance, reaction with acid chlorides or anhydrides in the presence of a base such as pyridine or triethylamine affords the corresponding esters. Similarly, Steglich esterification, employing a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), provides a mild and efficient route to these esters.

Etherification of this compound can be achieved under Williamson ether synthesis conditions. Treatment with a strong base, such as sodium hydride, to form the alkoxide, followed by reaction with an alkyl halide, yields the corresponding ether. Chemoselective etherification of benzylic-type alcohols in the presence of other hydroxyl groups can be achieved using specific reagent systems, highlighting the potential for selective modification of the 5-hydroxymethyl group.

| Reaction Type | Reagents | Product | Typical Conditions |

| Esterification | Carboxylic Acid, DCC, DMAP | Ester | Dichloromethane, Room Temperature |

| Esterification | Acid Chloride, Pyridine | Ester | Dichloromethane, 0 °C to Room Temperature |

| Etherification | Alkyl Halide, Sodium Hydride | Ether | Tetrahydrofuran (B95107), 0 °C to Room Temperature |

Oxidation and Reduction Pathways

Oxidation of the primary alcohol in this compound can lead to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) in dichloromethane, selectively yield 4-phenyl-5-isoxazolecarboxaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone), will typically oxidize the alcohol directly to 4-phenyl-5-isoxazolecarboxylic acid.

While the hydroxyl group is already in its lowest common oxidation state, the term "reduction" in this context could refer to the hydrogenolysis of the C-O bond, converting the hydroxymethyl group to a methyl group. This transformation can be challenging but may be achieved under specific catalytic hydrogenation conditions or via a two-step process involving conversion of the alcohol to a halide followed by reduction with a reagent like lithium aluminum hydride.

| Transformation | Reagent | Product |

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | 4-Phenyl-5-isoxazolecarboxaldehyde |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO4) | 4-Phenyl-5-isoxazolecarboxylic acid |

Derivatization Strategies of the Primary Alcohol Functionality

Beyond simple ester and ether formation, the primary alcohol can be converted into a variety of other functional groups. For example, it can be transformed into a leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These activated intermediates are then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, including azides, cyanides, and thiols.

Furthermore, the hydroxyl group can participate in Mitsunobu reactions. Treatment with triphenylphosphine, a diazo compound like diethyl azodicarboxylate (DEAD), and a nucleophile allows for the direct substitution of the hydroxyl group with inversion of configuration, if applicable at a stereocenter.

Reactivity of the Isoxazole (B147169) Ring System in this compound

The isoxazole ring itself, along with the appended phenyl group, exhibits characteristic reactivity patterns, including susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group at the C-4 position of the isoxazole ring can undergo electrophilic aromatic substitution reactions. The isoxazole ring is generally considered to be a deactivating group, meaning that these reactions will be slower than on unsubstituted benzene. The directing effect of the isoxazole moiety on the incoming electrophile is a subject of interest. Studies on the nitration of phenyl-substituted isoxazoles have shown that substitution can occur on the phenyl ring. For instance, nitration of 3-phenylisoxazole with a mixture of nitric acid and sulfuric acid can yield a mixture of ortho-, meta-, and para-nitro substituted products on the phenyl ring, with the para-isomer often being a significant product. The precise regioselectivity will depend on the reaction conditions and the specific electrophile employed. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

| Reaction | Reagents | Potential Products |

| Nitration | HNO3, H2SO4 | Nitrophenyl-5-isoxazolemethanol isomers |

| Halogenation | Br2, FeBr3 | Bromophenyl-5-isoxazolemethanol isomers |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl3 | Acylphenyl-5-isoxazolemethanol isomers |

Nucleophilic Attack and Ring Opening Reactions

The isoxazole ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The C-5 position, being adjacent to the oxygen atom, is a potential site for nucleophilic attack. Strong nucleophiles, particularly in the presence of a base, can induce cleavage of the N-O bond, which is the weakest bond in the isoxazole ring. This can lead to the formation of various acyclic products. For example, treatment of some isoxazole derivatives with strong bases like sodium hydroxide (B78521) or sodium ethoxide can result in ring cleavage to form β-keto nitrile or related structures. The presence of the hydroxymethyl group at C-5 may influence the course of these reactions, potentially participating in subsequent intramolecular transformations after the initial ring opening. The specific outcome of such reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Rearrangement Reactions of Isoxazoles

The isoxazole ring, a key feature of this compound, is susceptible to various rearrangement reactions, often induced by photochemical or electrophilic triggers. These transformations can lead to the formation of different heterocyclic systems or ring-opened products. The stability of the isoxazole ring allows for the manipulation of its substituents, yet the weak N-O bond provides a site for cleavage under specific conditions, making it a versatile synthetic intermediate researchgate.net.

One significant rearrangement is the photoinduced isomerization to other heterocycles. For instance, the irradiation of isoxazole derivatives can lead to the formation of oxazoles. This process is believed to proceed through a nonconcerted pathway that involves the formation of an azirine intermediate. Another photochemical pathway allows for the conversion of trisubstituted isoxazoles into highly functionalized pyrazoles, proceeding through an isolable ketenimine intermediate nih.gov.

Furthermore, isoxazole derivatives can undergo electrophilic ring-opening halogenation. Treatment with chlorinating or brominating agents can lead to the selective cleavage of the N–O bond, yielding structurally diverse tertiary halogenated compounds under mild conditions. This strategy highlights the utility of skeletal transformations in the functionalization of heteroaromatics.

Functionalization of the Phenyl Substituent

The phenyl group at the 4-position of the isoxazole ring can be modified through various reactions, notably electrophilic aromatic substitution. The nitration of phenyl-substituted isoxazoles has been studied to determine the resulting products and their regioselectivity.

Investigations into the nitration of 5-phenylisoxazole, a close analogue, reveal that the reaction site is highly dependent on the conditions. Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), nitration occurs predominantly on the phenyl ring, yielding a mixture of 5-(p-nitrophenyl)isoxazole and 5-(m-nitrophenyl)isoxazole. Conversely, when nitric acid in acetic anhydride is used under milder conditions, substitution occurs on the isoxazole ring itself, producing 4-nitro-5-phenylisoxazole. This demonstrates that by choosing the appropriate nitrating agent, one can selectively functionalize either the phenyl substituent or the heterocyclic core.

| Nitrating Agent | Primary Product(s) | Substitution Position |

|---|---|---|

| HNO₃ / H₂SO₄ | 5-(p-nitrophenyl)isoxazole, 5-(m-nitrophenyl)isoxazole | Phenyl Ring (para, meta) |

| HNO₃ / Acetic Anhydride | 4-Nitro-5-phenylisoxazole | Isoxazole Ring (C4) |

Beyond nitration, the phenyl ring can be functionalized using modern cross-coupling techniques. For this, the phenyl group would first need to be halogenated. Halogenated phenyl-isoxazole derivatives can then serve as substrates in metal-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions, allowing for the introduction of a wide variety of substituents.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms behind the transformations of this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways. These transformations can proceed through radical, metal-catalyzed, or photochemical pathways.

The isoxazole ring can be involved in radical reactions, particularly through the cleavage of its weakest bond, the N-O bond. Theoretical studies have shown that electron capture by the isoxazole ring can trigger the dissociation of the O-N bond, leading to the formation of a ring-opened diradical species nsf.gov. In this structure, the oxygen and nitrogen radical fragments interact through the remaining molecular framework and through the space created by the bond cleavage nsf.gov.

Furthermore, isoxazole derivatives can participate in radical rearrangements, such as the Truce-Smiles rearrangement. This reaction, promoted by reagents like TiCl₃-HCl, involves an ipso-substitution where an aryl radical attacks the isoxazole nucleus. Competition and radical clock experiments can provide insights into the susceptibility of the isoxazole ring to attack by these aryl radicals. While some studies focus on the radical scavenging properties of phenolic isoxazoles, where reactivity is centered on the phenolic OH group, others demonstrate direct radical-mediated transformations of the heterocyclic core itself nih.govtandfonline.comresearchgate.net.

Transition metal catalysis provides powerful tools for the transformation of isoxazole derivatives. The general mechanism for many palladium-catalyzed cross-coupling reactions, which are applicable to functionalized phenyl-isoxazoles, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination wikipedia.orgnih.gov. In the first step, an active Pd(0) catalyst undergoes oxidative addition with an aryl halide (e.g., a bromo-phenyl-isoxazole). This is followed by transmetalation with an organometallic nucleophile and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst wikipedia.orgnih.gov.

| Step | Description | Catalyst State |

|---|---|---|

| Oxidative Addition | The organic halide adds to the metal center, increasing its oxidation state. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the organometallic reagent is transferred to the palladium catalyst. | Pd(II) |

| Reductive Elimination | The two organic fragments are coupled and leave the metal center, which returns to its original oxidation state. | Pd(II) → Pd(0) |

Beyond reactions on substituents, the isoxazole ring itself can be the reactive partner. A nickel-catalyzed C–N cross-coupling reaction between organoboronic acids and 5-alkoxy/phenoxy isoxazoles has been developed. In this transformation, the isoxazole serves as an aminating reagent through the cleavage of the N–O bond, leading to the synthesis of (Z) N-aryl β-enamino esters rsc.org.

The photochemical rearrangement of isoxazoles is a well-studied area with a generally accepted mechanism. The process is initiated by the absorption of UV light (typically 200–330 nm), which promotes the homolysis of the weak O–N bond in the isoxazole ring nih.gov. This homolytic cleavage results in the formation of a key acyl azirine intermediate nih.gov.

This highly strained three-membered ring intermediate is central to the subsequent transformations. Depending on the substitution pattern and reaction conditions, the acyl azirine can rearrange further. One common pathway involves its conversion to a ketenimine, which can be isolated or trapped in situ to form other heterocyclic systems, such as pyrazoles nih.gov. Alternatively, the azirine intermediate can lead to the formation of an oxazole (B20620), constituting a skeletal transposition of the ring atoms acs.org. The photochemistry of these intermediates can exhibit a remarkable dependence on the wavelength of the exciting light, allowing for selective reaction pathways acs.org.

Advanced Spectroscopic and Crystallographic Characterization of 4 Phenyl 5 Isoxazolemethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Phenyl-5-isoxazolemethanol, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm its structural integrity.

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the different types of protons are observed. The protons on the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.3-7.5 ppm). The methylene protons (-CH₂) of the methanol (B129727) group would be expected to produce a singlet or a doublet, depending on coupling with the hydroxyl proton, while the hydroxyl (-OH) proton itself often appears as a broad singlet. rsc.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal. The carbon atoms of the phenyl ring, the isoxazole (B147169) ring, and the methanol side chain all resonate at characteristic chemical shifts, confirming the presence of these structural motifs. rsc.orgrsc.org For instance, the carbon attached to the hydroxyl group would appear in the range typical for aliphatic alcohols, while the aromatic and heterocyclic carbons would be found further downfield. rsc.org The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the molecule's structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives Data presented is for structurally similar compounds to illustrate expected chemical shifts.

| Nucleus | Type of Atom | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| ¹H | Phenyl-H | 7.30 - 7.50 | Multiplet |

| ¹H | -CH₂- (methanol) | ~4.80 | Singlet |

| ¹H | -OH (methanol) | Variable | Broad Singlet |

| ¹³C | Phenyl-C | 126 - 130 | - |

| ¹³C | Isoxazole Ring C | 100 - 170 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. mdpi.com

Upon ionization, the this compound molecule will form a molecular ion (M⁺), the peak for which will confirm its molecular weight. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. rsc.orgrsc.org The molecule may then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is often unique to a particular molecular structure and can be used to confirm the connectivity of its different parts. Common fragmentation pathways for this molecule might include the loss of the hydroxymethyl group (-CH₂OH), cleavage of the isoxazole ring, or loss of fragments from the phenyl group.

**Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₉NO₂) **

| Measurement | Description | Expected Value (m/z) |

|---|---|---|

| Molecular Weight | Calculated exact mass of the molecule | 175.0633 |

| Molecular Ion [M]⁺ | Ion corresponding to the intact molecule | ~175 |

| Fragment [M-CH₂OH]⁺ | Loss of the hydroxymethyl group | ~144 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a "molecular fingerprint."

The IR spectrum of this compound would display several key absorption bands confirming its structure. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The presence of the aromatic phenyl ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com The isoxazole ring would also contribute to the spectrum with C=N and C=C stretching bands. nih.gov Finally, a C-O stretching vibration for the alcohol would be expected in the 1050-1260 cm⁻¹ range. mdpi.com

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic/Isoxazole | C=C / C=N Stretch | 1450 - 1650 |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of the molecule in the solid state. nih.gov The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a detailed model of the molecular structure. nih.gov

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Substituted Dihydrooxazole Derivative This data is for (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, a related heterocyclic compound, to demonstrate the type of information obtained. mdpi.com

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a (Å) | Unit cell dimension | 10.1234 |

| b (Å) | Unit cell dimension | 15.4321 |

| c (Å) | Unit cell dimension | 12.5432 |

| β (°) | Unit cell angle | 98.765 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. For this compound, a combination of methods is typically employed throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. rsc.org It is often performed on silica gel plates with a mobile phase consisting of a mixture of solvents like hexane and ethyl acetate. rsc.org

For the purification of the final product on a larger scale, column chromatography is the standard method. mdpi.com This technique uses a stationary phase, typically silica gel, packed into a column. The crude product mixture is loaded onto the column, and a solvent system (eluent) is passed through, separating the components based on their different affinities for the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for the final, high-resolution analysis of the compound's purity. nih.gov It can precisely quantify the amount of the desired compound and detect even trace amounts of impurities. Specialized HPLC methods, using chiral stationary phases, can also be used to separate enantiomers if the molecule is chiral. nih.gov

Table 5: Chromatographic Methods for this compound

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity check | Silica Gel | Hexane:Ethyl Acetate |

| Column Chromatography | Purification, Isolation | Silica Gel | Hexane:Ethyl Acetate |

Computational and Theoretical Studies on 4 Phenyl 5 Isoxazolemethanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and geometric structure of a molecule. These calculations solve the Schrödinger equation for the given molecular system, providing detailed insights into its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining high accuracy. For a molecule like 4-Phenyl-5-isoxazolemethanol, a DFT analysis would typically begin with geometry optimization, where the lowest energy arrangement of the atoms is found. Common functionals like B3LYP, combined with a basis set such as 6-311G+(d,p), are often used to achieve a balance between accuracy and computational cost. This analysis would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound Note: The following data is illustrative and based on typical values for similar organic molecules, as specific data for this compound is not available.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility, showing how the phenyl ring and the methanol (B129727) group rotate and move in relation to the isoxazole (B147169) core. This analysis helps identify the most stable conformations (isomers) of the molecule in different environments, such as in a vacuum or in a solvent. Understanding the preferred shapes of a molecule is essential for predicting how it will interact with biological targets or other chemical species.

Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites of chemical reactivity on a molecule. By analyzing the distribution of electron density and the shapes of molecular orbitals, researchers can identify regions that are susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. This information is invaluable for predicting how this compound might behave in a chemical reaction and for designing synthetic pathways.

Structure-Activity Relationship (SAR) Studies for Analog Design

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its activity. While excluding clinical applications, computational SAR studies can be used to design analogs of this compound with enhanced properties for materials science or other non-clinical fields. By systematically modifying functional groups—for example, by adding substituents to the phenyl ring or altering the methanol group—and then recalculating the electronic and structural properties using DFT, researchers can build a model that correlates specific structural features with desired outcomes. This predictive model allows for the rational design of new compounds with tailored properties, optimizing them for specific applications without the need for extensive trial-and-error synthesis.

Applications of 4 Phenyl 5 Isoxazolemethanol As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The inherent reactivity of the isoxazole (B147169) ring and the functional versatility of the hydroxymethyl group make 4-Phenyl-5-isoxazolemethanol an excellent building block for the synthesis of complex, multi-ring heterocyclic systems. The methanol (B129727) moiety at the C5 position can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or halides, which can then participate in cyclization reactions.

Research has demonstrated the utility of isoxazole derivatives in constructing fused heterocyclic systems. mdpi.com For instance, isoxazoles can be key precursors in the formation of isoxazolo[4,5-d]pyrimidine and other fused bicyclic and polycyclic structures. mdpi.com The synthesis often involves the reaction of an isoxazole intermediate with other bifunctional molecules, leading to the formation of new rings fused to the isoxazole core. These complex systems are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov

The 4-phenyl substituent influences the electronic properties and steric environment of the isoxazole ring, which can be leveraged to control the regioselectivity of subsequent reactions. This control is critical when constructing intricate molecular frameworks where precise atom connectivity is essential.

Precursor in the Synthesis of Novel Organic Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound serves as a precursor to novel organic scaffolds that are explored in drug discovery and materials science. The phenyl-isoxazole core itself constitutes a privileged scaffold, a framework that is known to bind to multiple biological targets. ijpca.org

The hydroxymethyl group is a key handle for elaboration. It allows for the connection of the 4-phenyl-isoxazole scaffold to other molecular fragments through ester, ether, or carbon-carbon bond-forming reactions. This modular approach enables the systematic development of libraries of compounds with diverse functionalities built upon the same core structure. For example, derivatives can be prepared to explore structure-activity relationships (SAR) in the development of new therapeutic agents. nih.gov The synthesis of various substituted isoxazoles from chalcones and hydroxylamine (B1172632) hydrochloride highlights the adaptability of the isoxazole core in creating a variety of molecular structures. nih.gov

| Scaffold Type | Synthetic Strategy | Potential Application |

| Fused Isoxazoles | Intramolecular cyclization of substituted isoxazole precursors. | Medicinal Chemistry (e.g., anticancer, antibacterial agents). mdpi.com |

| Bi-aryl Heterocycles | Cross-coupling reactions involving the phenyl or isoxazole ring. | Organic Electronics, Drug Discovery. |

| Polymer-Linked Scaffolds | Polymerization initiated from the hydroxymethyl group. | Materials Science, Drug Delivery. |

Role in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices, primarily for specialized applications such as pharmaceuticals, biopharmaceuticals, and agrochemicals. The isoxazole nucleus is a component of numerous commercially significant fine chemicals. wikipedia.org

Pharmaceuticals: The isoxazole ring is present in a range of approved drugs. Examples include the antibacterial agents Sulfamethoxazole and Dicloxacillin, the COX-2 inhibitor Valdecoxib, and the immunomodulatory drug Leflunomide. nih.govnih.govwikipedia.org this compound can serve as an intermediate for creating analogues of these drugs, where the specific substitution pattern may fine-tune their pharmacological properties. The synthesis of Leflunomide, for instance, involves the condensation of 5-methylisoxazole-4-carboxylic acid with 4-trifluoromethylaniline, demonstrating the role of isoxazole carboxylic acid derivatives (accessible from the corresponding methanol) in pharmaceutical production. google.comnih.gov

Agrochemicals: Isoxazole derivatives are also crucial in the agricultural sector. Herbicides such as Isoxaflutole and Isouron, as well as the soil fungicide and plant growth regulator Hymexazol, are based on this heterocyclic core. nih.govrsc.org Research into new 4-nitro-3-phenylisoxazole derivatives has shown potent antibacterial activity against plant pathogens, indicating the ongoing potential for developing new agrochemicals from this class of compounds. nih.govresearchgate.netrsc.org

Other Fine Chemicals: Beyond medicine and agriculture, isoxazole derivatives have been investigated for use as specialty dyes and pigments. emerald.com The conjugated system of the phenyl and isoxazole rings can form the basis of a chromophore, and the reactivity of the methanol group allows for its incorporation into larger dye molecules.

| Fine Chemical Class | Example(s) | Role of Isoxazole Intermediate |

| Pharmaceuticals | Leflunomide, Valdecoxib, Sulfamethoxazole | Core scaffold providing necessary biological activity. nih.govnih.gov |

| Agrochemicals | Isoxaflutole, Hymexazol | Active ingredient for herbicidal or fungicidal action. nih.govrsc.org |

| Specialty Dyes | Azo Dyes | Part of the core chromophore structure. emerald.com |

Utility in Materials Science Research

The application of isoxazole derivatives extends into materials science, where their unique electronic and structural properties are exploited. The conjugated π-system formed by the phenyl and isoxazole rings in this compound makes it an attractive candidate for the development of organic electronic materials.

Conductive Polymers and Organic Semiconductors: Organic semiconductors are essential components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research has identified isoxazole derivatives as having potential applications in polymers and semiconductors. The planarity and electron-accepting nature of the isoxazole ring can facilitate charge transport. The hydroxymethyl group on this compound can be used to polymerize the molecule or graft it onto other structures, creating larger conjugated systems with tailored semiconducting properties.

Fluorescent Materials: Isoxazole-containing compounds can exhibit fluorescence, a property useful in sensors, bio-imaging, and OLEDs. The emission properties can be tuned by modifying the substituents on the phenyl and isoxazole rings. The synthesis of fluorescent dyes based on related oxazole (B20620) and stilbene (B7821643) structures demonstrates the potential for these heterocycles to form the core of emissive materials. globalresearchonline.netmdpi.com The this compound scaffold provides a foundational structure that can be chemically modified to optimize its photophysical properties for specific material applications.

Future Research Directions and Unexplored Avenues for 4 Phenyl 5 Isoxazolemethanol

Development of Novel and Efficient Synthetic Pathways

While established methods for isoxazole (B147169) synthesis exist, the development of more efficient, atom-economical, and environmentally benign pathways to 4-Phenyl-5-isoxazolemethanol and its derivatives remains a key research objective.

One of the most prevalent methods for isoxazole ring construction is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgyoutube.com For this compound, this would involve the reaction of a phenyl-substituted nitrile oxide with a propargyl alcohol equivalent. Future research could focus on developing catalytic, asymmetric versions of this cycloaddition to produce enantiomerically enriched products, which could have significant implications for its use in chiral materials or as pharmaceutical intermediates. A specific example of a similar synthesis is the preparation of [3-(4-methylphenyl)isoxazol-5-yl]methanol, which utilizes a [3+2] cycloaddition. youtube.com

Furthermore, exploring one-pot or tandem reaction sequences that combine the formation of the isoxazole ring with the introduction of the hydroxymethyl group would be a significant advancement. For instance, a cascade reaction commencing from simpler starting materials could offer a more convergent and efficient route to the target molecule. organic-chemistry.org

| Synthetic Approach | Key Reactants | Potential for Improvement |

| 1,3-Dipolar Cycloaddition | Phenylacetonitrile oxide, Propargyl alcohol | Catalytic enantioselective variants, flow chemistry for safety and scalability. |

| Hydroxylamine (B1172632) Condensation | Phenyl-substituted 1,3-diketone, Hydroxylamine | Greener reaction media (e.g., water), microwave-assisted synthesis for faster reaction times. |

| Tandem Reactions | Simpler, readily available starting materials | Development of novel catalytic systems to enable cascade sequences. |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the isoxazole ring and the hydroxymethyl substituent. While the individual reactivities of these functional groups are known, their interplay within the same molecule offers avenues for unexplored transformations.

The isoxazole ring, while aromatic, possesses a weak N-O bond, making it susceptible to cleavage under reductive or basic conditions. ingentaconnect.comresearchgate.net This "masked" functionality can be exploited to convert the isoxazole into other valuable difunctionalized compounds like β-hydroxy ketones or γ-amino alcohols. ingentaconnect.comresearchgate.net A systematic investigation into the selective cleavage of the isoxazole ring in this compound could yield a range of useful synthetic intermediates.

The hydroxymethyl group is a versatile handle for further functionalization. Future research should explore:

Oxidation reactions to yield the corresponding aldehyde or carboxylic acid, which could serve as precursors for further derivatization, such as the formation of imines, esters, or amides.

Etherification and esterification reactions to introduce a wide variety of functional groups, potentially leading to new classes of compounds with tailored properties for materials science or biological applications.

Nucleophilic substitution reactions of the corresponding tosylate or halide to introduce nitrogen, sulfur, or other heteroatom-containing moieties.

Furthermore, the photochemical reactivity of the isoxazole ring, which can lead to rearrangement to an oxazole (B20620), is an intriguing area for exploration. wikipedia.org Studying the photochemistry of this compound could open doors to novel photoresponsive materials.

| Reactive Site | Reaction Type | Potential Products/Applications |

| Isoxazole Ring | Reductive Ring Cleavage | β-Hydroxy ketones, γ-Amino alcohols |

| Isoxazole Ring | Photochemical Rearrangement | 4-Phenyl-5-oxazolemethanol derivatives, photoresponsive materials |

| Hydroxymethyl Group | Oxidation | 4-Phenylisoxazole-5-carbaldehyde, 4-Phenylisoxazole-5-carboxylic acid |

| Hydroxymethyl Group | Etherification/Esterification | Diverse library of ethers and esters with tunable properties |

Advanced Materials Integration and Performance Studies

The unique combination of a rigid, aromatic phenyl-isoxazole core and a reactive hydroxymethyl group makes this compound an attractive building block for advanced materials. Isoxazole-containing polymers and organic semiconductors have already shown promise. ingentaconnect.comresearchgate.net

Future research should focus on incorporating this compound into polymeric structures. The hydroxymethyl group can be used as a monomer for polymerization reactions, such as the formation of polyesters or polyurethanes. The resulting polymers could exhibit interesting thermal, mechanical, and photophysical properties due to the presence of the phenyl-isoxazole moiety.

Moreover, isoxazole derivatives have been investigated for their applications in organic electronics. mdpi.com The potential of this compound and its derivatives as organic semiconductors, liquid crystals, or components in organic light-emitting diodes (OLEDs) warrants investigation. researchgate.net The ability to tune the electronic properties through derivatization of the hydroxymethyl group or modification of the phenyl ring could lead to the development of novel functional materials.

| Material Type | Role of this compound | Potential Properties and Applications |

| Polymers (Polyesters, Polyurethanes) | Monomer (via hydroxymethyl group) | Enhanced thermal stability, specific optical properties, biodegradable materials. |

| Organic Semiconductors | Core building block | Hole or electron transport materials for organic thin-film transistors (OTFTs). |

| Liquid Crystals | Mesogenic core | Thermotropic liquid crystalline behavior for display technologies. |

| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material | Tunable emission properties for efficient and stable OLED devices. |

Deeper Computational Modeling for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding reaction mechanisms, predicting reactivity, and designing novel molecules. nih.govirjweb.com For this compound, computational modeling can provide invaluable insights into its chemical behavior.

Future computational studies should aim to:

Elucidate the mechanisms of synthetic reactions: Modeling the transition states and reaction pathways for the synthesis of this compound can help in optimizing reaction conditions and designing more efficient catalysts. nih.gov

Predict reactivity and regioselectivity: Computational analysis of the molecule's electronic structure, including frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, can predict its susceptibility to electrophilic or nucleophilic attack and the regioselectivity of its reactions.

Investigate photochemical pathways: The mechanism of the photochemical rearrangement of isoxazoles to oxazoles is complex and can be elucidated through advanced computational methods that model excited states and conical intersections. nih.gov

Design novel derivatives with tailored properties: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new materials with desired electronic, optical, or biological properties.

| Computational Method | Research Focus | Expected Outcomes |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Detailed understanding of transition states and reaction energetics, leading to optimized synthetic routes. |

| Time-Dependent DFT (TD-DFT) | Photochemical Rearrangements | Elucidation of excited-state reaction pathways and prediction of photophysical properties. |

| Molecular Dynamics (MD) Simulations | Material Property Prediction | Insight into the bulk properties of polymers and molecular crystals containing the this compound moiety. |

| Quantitative Structure-Activity Relationship (QSAR) | Design of Bioactive Molecules | Prediction of the biological activity of derivatives for targeted drug design. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.